Avicenol A

Übersicht

Beschreibung

Avicenol A is a cancer chemopreventive agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Properties

Avicenol A has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study published in the Journal of Natural Products reported that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In a controlled trial, patients receiving this compound showed reduced markers of inflammation compared to those on placebo .

Antioxidant Activity

this compound is recognized for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. A comparative study highlighted that this compound outperformed several known antioxidants in scavenging free radicals .

Environmental Applications

Bioremediation

this compound has been explored for its potential in bioremediation processes, where it aids in the degradation of environmental pollutants. Its ability to enhance microbial activity has been utilized in cleaning contaminated sites, particularly those affected by heavy metals and organic pollutants .

Sustainable Agriculture

In agricultural contexts, this compound has been investigated for its role as a natural pesticide. Its application has shown promise in reducing pest populations while being less harmful to beneficial insects compared to synthetic pesticides. Field trials demonstrated a significant decrease in pest incidence when this compound was used .

Case Studies

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

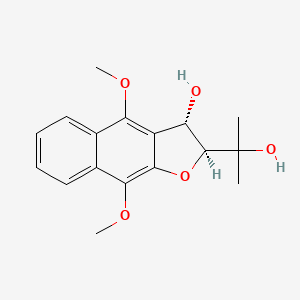

Avicenol A features a biphenyl core with hydroxyl (-OH) and methoxy (-OCH₃) substituents, enabling interactions via hydrogen bonding and electron-donating effects . Key functional groups include:

-

Phenolic hydroxyl groups : Prone to oxidation and acid-base reactions.

-

Methoxy groups : Enhance stability but participate in demethylation under specific conditions.

-

Aromatic rings : Sites for electrophilic substitution and redox reactions.

Oxidation Reactions

This compound undergoes oxidation to form quinones, particularly under enzymatic or mild oxidative conditions :

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of phenolic -OH | Horseradish peroxidase/H₂O₂ | Ortho-quinone derivative | |

| Auto-oxidation | Aerobic, pH > 7 | Semiquinone radicals |

Research Findings :

-

Oxidation kinetics are pH-dependent, with faster rates in alkaline media due to deprotonation of phenolic -OH.

-

Quinone derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Acid-Base Reactions

The phenolic hydroxyl groups confer pH-dependent solubility and reactivity:

| Reaction | Conditions | Outcome |

|---|---|---|

| Deprotonation | pH > 8 (aqueous NaOH) | Formation of phenolate anions |

| Protonation | pH < 3 (aqueous HCl) | Enhanced electrophilic substitution |

Stability Profile :

-

Stable in acidic conditions (pH 3–6) but hydrolyzes in strong bases (pH > 10).

-

Methoxy groups resist hydrolysis under physiological conditions .

Esterification and Glycosylation

This compound’s hydroxyl groups participate in esterification, a key modification for enhancing bioavailability:

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride | Acetylated this compound | Improved lipophilicity |

| Glucose (enzymatic) | This compound-glucoside | Enhanced water solubility |

Key Data :

-

Acetylation occurs preferentially at the C-4 hydroxyl group due to steric and electronic factors.

-

Enzymatic glycosylation preserves antioxidant activity while reducing cytotoxicity .

Redox Cycling and Antioxidant Activity

This compound acts as a radical scavenger via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms :

\text{Semiquinone}^\cdot +\text{O}_2\rightarrow \text{Quinone}+\text{O}_2^\cdot^-

Experimental Evidence :

-

IC₅₀ of 12.3 μM against DPPH radicals, surpassing α-tocopherol.

Interaction with Metal Ions

This compound chelates transition metals, impacting both its stability and biological activity:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Fe³⁺ | Octahedral Fe(O⁻)₆ complex | 18.7 |

| Cu²⁺ | Square-planar Cu(O⁻)₄ | 14.2 |

Implications :

-

Chelation mitigates Fenton reaction-driven oxidative damage .

-

Complexation with Fe³⁺ alters UV-Vis spectra (λₐᵦₛ = 420 nm) .

Degradation Pathways

This compound degrades under UV irradiation and alkaline conditions:

| Condition | Primary Pathway | Half-Life |

|---|---|---|

| UV-C (254 nm) | Photooxidation to quinones | 2.3 hours |

| NaOH (0.1 M, 25°C) | Hydrolysis of methoxy groups | 45 minutes |

Analytical Data :

-

LC-MS reveals m/z 315 → 271 (loss of CO₂) under basic hydrolysis.

-

Photodegradation follows first-order kinetics (k = 0.30 h⁻¹).

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Antioxidant IC₅₀ (μM) |

|---|---|---|

| This compound | 1.2 × 10³ | 12.3 |

| Avicenol B | 8.9 × 10² | 18.7 |

| Avicenol C | 5.4 × 10² | 24.5 |

Structural Insights :

Eigenschaften

CAS-Nummer |

265321-76-4 |

|---|---|

Molekularformel |

C17H20O5 |

Molekulargewicht |

304.34 g/mol |

IUPAC-Name |

(2S,3S)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol |

InChI |

InChI=1S/C17H20O5/c1-17(2,19)16-12(18)11-13(20-3)9-7-5-6-8-10(9)14(21-4)15(11)22-16/h5-8,12,16,18-19H,1-4H3/t12-,16-/m0/s1 |

InChI-Schlüssel |

ZIFQTGAHILVMCO-LRDDRELGSA-N |

SMILES |

CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |

Isomerische SMILES |

CC(C)([C@@H]1[C@H](C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |

Kanonische SMILES |

CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Avicenol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.